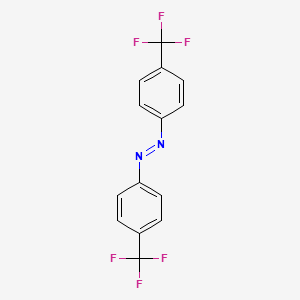
1,2-Bis(4-(trifluoromethyl)phenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-(trifluoromethyl)phenyl)diazene is an organic compound with the molecular formula C14H8F6N2 and a molecular weight of 318.22 g/mol It is characterized by the presence of two trifluoromethyl groups attached to the phenyl rings and a diazene (N=N) linkage between them
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(trifluoromethyl)phenyl)diazene can be synthesized through the reaction of 4-(trifluoromethyl)aniline with nitrous acid, followed by coupling with another equivalent of 4-(trifluoromethyl)aniline . The reaction typically involves the following steps:
Diazotization: 4-(trifluoromethyl)aniline is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another equivalent of 4-(trifluoromethyl)aniline to form the desired diazene compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-(trifluoromethyl)phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(4-(trifluoromethyl)phenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-(trifluoromethyl)phenyl)diazene involves its interaction with molecular targets through its diazene linkage and trifluoromethyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-methylphenyl)diazene: Similar structure but with methyl groups instead of trifluoromethyl groups.
1,2-Bis(4-chlorophenyl)diazene: Contains chlorine atoms instead of trifluoromethyl groups.
1,2-Bis(4-nitrophenyl)diazene: Contains nitro groups instead of trifluoromethyl groups.
Uniqueness
1,2-Bis(4-(trifluoromethyl)phenyl)diazene is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H8F6N2 |
|---|---|
Peso molecular |
318.22 g/mol |
Nombre IUPAC |
bis[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H8F6N2/c15-13(16,17)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18,19)20/h1-8H |
Clave InChI |
CQHZRYVXUANNRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




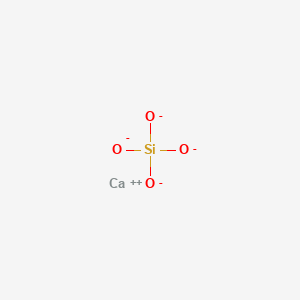
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
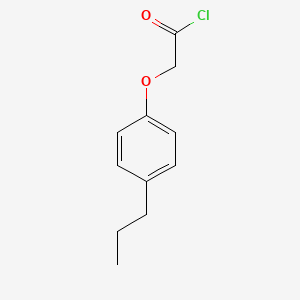

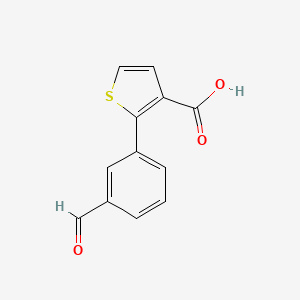

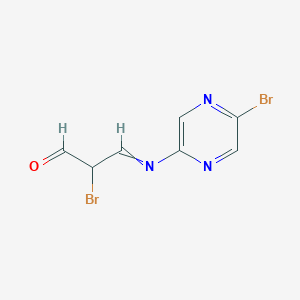
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
